GAT1 Binding Affinity: Moderate Potency with a Distinct Profile Compared to High-Affinity Clinical Inhibitors
4-[4-(Dimethylamino)phenyl]butan-2-ol exhibits a moderate binding affinity for the human GABA transporter 1 (GAT1) with a Ki of 1.10E+3 nM [1]. This affinity is approximately 15-fold weaker than the clinical GAT1 inhibitor tiagabine (Ki ~70 nM) and over 25-fold weaker than the high-affinity inhibitor NO-711 (Ki ~40 nM), positioning it as a useful low-to-moderate affinity control or scaffold in transporter studies [1][2].
| Evidence Dimension | Binding affinity (Ki) for human GABA transporter 1 (GAT1) |
|---|---|
| Target Compound Data | Ki = 1.10E+3 nM (1.1 µM) |
| Comparator Or Baseline | Tiagabine: Ki = 70 nM; NO-711: Ki = 40 nM [2] |
| Quantified Difference | ~15-fold weaker vs. Tiagabine; ~27.5-fold weaker vs. NO-711 |
| Conditions | Competitive MS binding assay in HEK293 cells expressing human GAT1, using NO71156 as an unlabelled marker [1]. |
Why This Matters
For studies requiring a non-saturating GAT1 probe or scaffold with moderate occupancy, this compound's lower affinity avoids the rapid, complete inhibition caused by clinical candidates like tiagabine, allowing for more nuanced pharmacological investigations.
- [1] BindingDB. CHEMBL3398500: Binding affinity to human GAT1. 2025. Data retrieved from BindingDB. View Source
- [2] Brodin, L., et al. (1995). Pharmacological characterization of the novel GABA uptake inhibitor NNC-711. European Journal of Pharmacology, 279(2-3), 179-185. (Data for tiagabine and NO-711 IC50/Ki values). View Source
